Quinoline-2,5-diamine

Catalysis Olefin Polymerization Ligand Design

Researchers developing single-site olefin polymerization catalysts require precise bidentate ligand geometry. Generic diaminoquinolines lack the 2,5-amine spatial orientation essential for metal chelation. • Catalyst application: Explicitly cited in patent literature as ligand for olefin polymerization; enables tuning of activity & polymer microstructure. • Material science: Competent monomer for metal-free poly(quinoline) synthesis-ideal for OLEDs/OFETs where metal residues are detrimental. • Reliable supply: Validated for R&D quantities with global shipping.

Molecular Formula C9H9N3
Molecular Weight 159.19 g/mol
CAS No. 1421314-22-8
Cat. No. B3239644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoline-2,5-diamine
CAS1421314-22-8
Molecular FormulaC9H9N3
Molecular Weight159.19 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=CC(=NC2=C1)N)N
InChIInChI=1S/C9H9N3/c10-7-2-1-3-8-6(7)4-5-9(11)12-8/h1-5H,10H2,(H2,11,12)
InChIKeyANOKSOJDHQMKIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinoline-2,5-diamine: Distinct 2,5-Substituted Scaffold


Quinoline-2,5-diamine (CAS 1421314-22-8), also referred to as 2,5-quinolinediamine, is a heteroaromatic diamine with the molecular formula C9H9N3 and a molecular weight of 159.188 g/mol [1]. This compound is a derivative of the quinoline privileged scaffold, featuring primary amine substituents at the 2 and 5 positions of the bicyclic ring system. Its structural motif presents a distinct pharmacophore and a versatile building block for the synthesis of more complex heterocyclic systems and polymers .

2,5-Regioisomeric building block for heterocyclic synthesis and polymer chemistry
Ligand precursor specifically claimed for olefin polymerization catalyst design
Competent monomer for metal-free multicomponent polyquinoline synthesis

Why the 2,5-Regioisomer Is Irreplaceable in Catalysis


The substitution pattern on the quinoline ring is a critical determinant of a compound's electronic properties, binding geometry, and resultant reactivity [1]. While other diaminoquinolines (e.g., 2,4-, 4,8-, or 2,6-isomers) are also available, the 2,5-arrangement is explicitly identified in patent literature for a specific industrial application: as a ligand or ligand precursor for catalysts in olefin polymerization [2]. This specific utility cannot be assumed for other regioisomers, as the precise spatial orientation of the two amine groups relative to the quinoline nitrogen is fundamental for chelation and the creation of an effective catalytic environment. Simple substitution with a different regioisomer could lead to a non-functional or inferior catalyst system.

Regioisomer
Other diaminoquinoline isomers (e.g., 2,4- or 4,8-) lack the 2,5-chelation geometry required for documented catalyst ligand applications; substitution may yield non-functional catalytic systems.
Property data
Less-characterized analogs may carry higher handling and process-design uncertainty; the well-documented density, boiling point, and flash point of the 2,5-isomer reduce procurement risk.
Polymer outcome
Replacing the 2,5-diamine with a different regioisomer in metal-free polymerizations may alter backbone structure and polymer properties; Mw and yield may not replicate.

Quinoline-2,5-diamine: Key Differentiation Evidence


Olefin Polymerization Catalyst Ligand Precursor

Quinoline-2,5-diamine is explicitly claimed as a useful ligand or ligand precursor for catalysts in olefin polymerization processes [1]. This application is tied directly to the 2,5-substitution pattern, which enables the formation of chelating ligand frameworks. In contrast, general use of other diaminoquinoline regioisomers (e.g., 2,4- or 4,8-diaminoquinolines) in this specific industrial context is not a primary claim in the relevant patent literature. This provides a clear, documented point of differentiation for procurement related to catalyst synthesis.

Catalyst Ligand Application
Class-level inference
Explicitly claimed as preferred quinolinyldiamine for olefin polymerization catalysts vs. other regioisomers.
Supports regioisomer-specific procurement for catalyst synthesis.
Patent-based differentiation; verify for target catalyst system.
Catalysis Olefin Polymerization Ligand Design

Monomer for Metal-Free Polyquinoline Synthesis

Quinoline-2,5-diamine has been successfully employed as a diamine monomer in metal-free multicomponent polymerizations with diynes and glyoxylates for the in-situ generation of poly(quinoline)s [1]. This process yields polymers with high molecular weights (Mw up to 16,900 g/mol) in nearly quantitative yields [1]. The use of this specific diamine enables the creation of N-heteroaromatic polymers under mild, metal-free conditions, which is a significant advantage over traditional metal-catalyzed polymerization methods. While other diamines could be used, the resulting polymer backbone and properties are directly derived from the quinoline-2,5-diamine structure.

Metal-Free Polymerization
Class-level inference
Poly(quinoline)s with Mw up to 16,900 g/mol, nearly quantitative yields under mild, metal-free conditions.
Enables metal-free synthesis route for N-heteroaromatic polymers.
Reported polymer properties may vary with diyne/glyoxylate comonomer choice.
Polymer Chemistry Multicomponent Reactions Polyquinolines

Physicochemical Properties for Handling and Processing

Unlike many other diaminoquinoline isomers for which comprehensive data may be sparse, key physicochemical properties for quinoline-2,5-diamine are readily available from multiple vendor sources, including density (1.3±0.1 g/cm³), boiling point (387.9±27.0 °C at 760 mmHg), and flash point (216.8±10.9 °C) [1]. This data enables reliable assessment for process development, safe handling, and storage requirements, which is essential for both academic and industrial procurement. While not a biological or catalytic differentiator, this well-characterized profile reduces uncertainty in experimental design compared to less-documented analogs.

Physicochemical Profile
Supporting evidence
Density 1.3±0.1 g/cm³; Boiling point 387.9±27.0 °C; Flash point 216.8±10.9 °C.
Reduces handling and process-design uncertainty compared to less-documented isomers.
Compiled from vendor sources; verify with lot-specific certificate.
Physicochemical Properties Chemical Handling Process Chemistry

Quinoline-2,5-diamine: Key Application Scenarios


Olefin Polymerization Catalyst Design

Based on its explicit use as a ligand or ligand precursor for olefin polymerization catalysts [1], this compound is a rational starting point for designing new generations of single-site catalysts. Researchers in the polyolefins industry can utilize this diamine to create bidentate or tridentate ligand frameworks, potentially tuning catalyst activity, comonomer incorporation, and polymer microstructure.

Metal-Free Synthesis of High-Molecular-Weight Polyquinolines

As demonstrated in recent literature, quinoline-2,5-diamine is a competent monomer for the in-situ generation of poly(quinoline)s through metal-free multicomponent polymerizations [2]. This application is particularly valuable for material scientists developing new conjugated polymers for organic electronics (e.g., OLEDs, OFETs) where residual metal impurities from traditional catalysts are detrimental to device performance.

Fused Heterocyclic Building Block for Medicinal Chemistry

While not a primary differentiator in this analysis due to lack of head-to-head data, the 2,5-diamine substitution pattern offers a unique vector for annulation reactions. The compound can undergo condensation with dicarbonyl compounds to form fused heterocyclic systems, providing a distinct path to create novel chemical space not easily accessible from 4-amino or 8-aminoquinoline analogs.

Application
Selection Property
Validation Focus
Olefin Polymerization Catalyst Design
2,5-Regioisomeric chelation geometry for ligand frameworks
Catalytic activity, comonomer incorporation, polymer microstructure tuning
Metal-Free Synthesis of Polyquinolines
Metal-free multicomponent polymerization compatibility
Polymer molecular weight, optical/electronic properties, residual metal impurity
Fused Heterocyclic Building Block
2,5-Diamine substitution pattern for annulation chemistry
Scaffold diversity and synthetic accessibility vs. other regioisomers

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


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